molecular formula C18H16N2O5S B3015748 N-(4-acetylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide CAS No. 899954-70-2

N-(4-acetylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

Cat. No.: B3015748
CAS No.: 899954-70-2
M. Wt: 372.4
InChI Key: ZFZBMPMOBLRLPZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide is a synthetic compound featuring a benzothiazole-1,1,3-trioxo (benzothiazol-sultam) core linked via a propanamide chain to a 4-acetylphenyl substituent. The 4-acetylphenyl group introduces a ketone functionality, influencing electronic and steric interactions.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-12(21)13-6-8-14(9-7-13)19-17(22)10-11-20-18(23)15-4-2-3-5-16(15)26(20,24)25/h2-9H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZBMPMOBLRLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article will delve into its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C18_{18}H16_{16}N2_{2}O5_{5}S
  • Molecular Weight : 372.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways. This inhibition can affect processes such as cell proliferation and apoptosis.
  • Receptor Binding : It potentially binds to cellular receptors, modulating their activity and influencing signaling pathways critical for cellular functions.
  • DNA Interaction : There is evidence suggesting that the compound may interact with DNA, impacting gene expression and cellular behavior.

Biological Activity Studies

Recent studies have highlighted the compound's promising biological activities:

Cytotoxicity and Anticancer Activity

A study investigating related benzothiazole compounds reported cytotoxic effects against cancer cell lines. These compounds demonstrated the ability to induce apoptosis in tumor cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies and Research Findings

A review of literature reveals several key findings regarding the biological activity of benzothiazole derivatives:

StudyFindings
Research on Benzothiazole DerivativesIdentified several derivatives with potent anticancer activity through enzyme inhibition mechanisms.
Antimicrobial EfficacyDemonstrated broad-spectrum antimicrobial activity in related compounds.
Showed significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-acetylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide with structurally related benzothiazol-sultam derivatives, focusing on molecular features, physicochemical properties, and biological relevance.

Structural and Physicochemical Properties

Compound Name Substituent (R) Amide Chain Length Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound (Target) 4-acetylphenyl Propanamide ~390 (estimated) N/A Benzothiazol-sultam, acetyl
N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide 2,4-dimethoxyphenyl Propanamide 390.4 N/A Benzothiazol-sultam, methoxy
N-(4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide 4-nitrophenyl Acetamide ~375 (estimated) N/A Benzothiazol-sultam, nitro
N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (SCP-1) 4-hydroxyphenyl Acetamide 332.3 N/A Benzothiazol-sultam, hydroxyl

Key Observations:

  • Substituent Effects: The target compound’s 4-acetylphenyl group is electron-withdrawing, similar to the nitro group in but less polar than the hydroxyl group in SCP-1 . Methoxy groups in are electron-donating, altering electronic distribution.

Crystallographic and Hydrogen-Bonding Patterns

The benzothiazol-sultam core promotes strong intermolecular interactions. For example:

  • SCP-1 () : Exhibits N–H⋯O and O–H⋯O hydrogen bonds, with π-stacking between benzothiazol-sultam and phenyl rings (3.93 Å spacing). The acetyl group in the target compound may disrupt such stacking due to steric bulk.

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